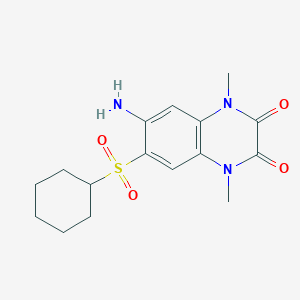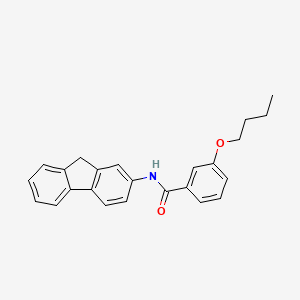
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of ionotropic glutamate receptors, which are involved in various neurological disorders.
作用機序
The mechanism of action of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the inhibition of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is a neurotransmitter involved in synaptic plasticity and memory formation. By inhibiting the NMDA receptor, 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione reduces the excitotoxicity and oxidative stress associated with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione have been extensively studied in preclinical models. This compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and Alzheimer's disease. These effects are thought to be due to the inhibition of the NMDA receptor and the subsequent reduction of excitotoxicity and oxidative stress.
実験室実験の利点と制限
The advantages of using 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione in lab experiments include its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in lab experiments.
将来の方向性
There are several future directions for the research and development of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione. One direction is the optimization of the synthesis method to increase yields and purity of the compound. Another direction is the development of novel analogs with improved solubility and selectivity for the NMDA receptor. Additionally, the potential therapeutic applications of this compound in other neurological disorders such as depression and anxiety should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.
合成法
The synthesis of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by the reaction with sodium sulfite and sodium bisulfite. The resulting compound is then treated with methylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for medicinal chemistry research.
科学的研究の応用
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. This compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By modulating the activity of this receptor, 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione has shown promising results in preclinical studies as a potential treatment for these disorders.
特性
IUPAC Name |
6-amino-7-cyclohexylsulfonyl-1,4-dimethylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-18-12-8-11(17)14(9-13(12)19(2)16(21)15(18)20)24(22,23)10-6-4-3-5-7-10/h8-10H,3-7,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMTGSGSBNMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3CCCCC3)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)
![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)

![1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5055122.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)



![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)